3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS No.: 922887-35-2
Cat. No.: VC7138827
Molecular Formula: C20H22N2O2
Molecular Weight: 322.408
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922887-35-2 |
|---|---|
| Molecular Formula | C20H22N2O2 |
| Molecular Weight | 322.408 |
| IUPAC Name | 3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C20H22N2O2/c1-13-6-8-16(11-15(13)3)20(24)21-17-9-7-14(2)18(12-17)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
| Standard InChI Key | LGDPKVOFTPGXTM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O)C |
Introduction
Key Functional Groups:
-
Amide (-CONH-) group.
-
Ketone (-C=O) group within the pyrrolidinone moiety.
-
Aromatic rings with methyl substituents.
Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided references, its structure suggests it can be synthesized through a multi-step process:
-
Step 1: Benzamide Core Formation
React a substituted benzoic acid (3,4-dimethylbenzoic acid) with an amine derivative (e.g., 4-methyl-3-aminoacetophenone) under standard amidation conditions using coupling agents like EDCI or DCC. -
Step 2: Pyrrolidinone Introduction
Introduce the pyrrolidinone moiety via a nucleophilic substitution reaction or through cyclization of an intermediate that includes a ketone and amine functional group. -
Step 3: Purification and Characterization
Purify the final product using recrystallization or chromatographic techniques. Characterize it using:-
NMR Spectroscopy: For hydrogen and carbon environments.
-
Mass Spectrometry (MS): To confirm molecular weight.
-
IR Spectroscopy: To detect functional groups like amides and ketones.
-
Medicinal Chemistry
The presence of an amide group and heterocyclic pyrrolidinone suggests potential bioactivity:
-
Anti-inflammatory Agents: Similar compounds have shown inhibitory effects on enzymes like COX or LOX.
-
Anticancer Properties: Benzamide derivatives are often explored as histone deacetylase inhibitors (HDACi).
-
CNS Activity: The pyrrolidinone moiety may interact with neurological targets, potentially making it relevant for neurodegenerative diseases.
Molecular Docking Studies
In silico studies could predict its binding affinity to biological targets such as enzymes or receptors. This is crucial for identifying therapeutic potential.
Research Findings on Related Compounds
Related benzamide derivatives and pyrrolidinone-containing molecules have been studied extensively:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume